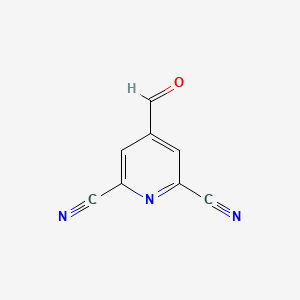

4-Formylpyridine-2,6-dicarbonitrile

Description

Properties

Molecular Formula |

C8H3N3O |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

4-formylpyridine-2,6-dicarbonitrile |

InChI |

InChI=1S/C8H3N3O/c9-3-7-1-6(5-12)2-8(4-10)11-7/h1-2,5H |

InChI Key |

WNCSUIQPRYMNSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylpyridine-2,6-dicarbonitrile can be achieved through various methods. One common approach involves the reaction of 2,6-dicyanopyridine with formylating agents under controlled conditions. For instance, the reaction of 2,6-dicyanopyridine with formic acid or formic anhydride in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Formylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: 4-Formylpyridine-2,6-dicarboxylic acid.

Reduction: 4-Formylpyridine-2,6-diamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylpyridine-2,6-dicarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents and drug candidates.

Mechanism of Action

The mechanism of action of 4-Formylpyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyano groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the pyridine ring critically influence reactivity, solubility, and application. Below is a comparison of key analogues:

Electronic and Reactivity Profiles

- Electrophilicity : The formyl group in this compound likely increases electrophilicity compared to chloro or methyl substituents, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, 4-Chloropyridine-2,6-dicarbonitrile exhibits halide-directed reactivity, useful in cross-coupling reactions .

- π-Conjugation : Benzothiadiazole derivatives like (TMS-thio)₂DCBT show extended π-systems due to fused thiophene rings, leading to low bandgap properties ideal for organic semiconductors .

Q & A

Basic: What are the common synthetic routes for 4-formylpyridine-2,6-dicarbonitrile, and how do reaction conditions influence yield?

A widely used method involves catalytic cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) under basic conditions (Cs₂CO₃) is effective for introducing substituents to the pyridine core . Reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or toluene), and catalyst loading significantly impact yield. Pre-functionalized intermediates like pyridine-2,6-dicarbonitrile derivatives can undergo formylation via Vilsmeier-Haack reactions to introduce the aldehyde group .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming substituent positions and electronic environments. For instance, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while nitrile carbons resonate at δ 115–120 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures, particularly for assessing planarity and intermolecular interactions like hydrogen bonding involving nitrile or aldehyde groups .

- FT-IR : Nitrile stretches (C≡N) appear at ~2220–2240 cm⁻¹, and the aldehyde C=O stretch occurs at ~1680–1700 cm⁻¹ .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Mechanistic pathways can be probed via kinetic isotope effects (KIEs), isotopic labeling (e.g., ¹⁵N or ²H), and DFT calculations. For example, DFT studies on analogous pyridine derivatives reveal charge distribution at the formyl group, which directs nucleophilic attack . Monitoring intermediates via in situ NMR or mass spectrometry (e.g., ESI-MS) can validate proposed mechanisms .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies often arise from variations in starting materials, solvent purity, or catalytic systems. To resolve these:

- Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations using Gaussian).

- Compare crystallographic data (e.g., CCDC entries) to confirm structural consistency .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts frontier molecular orbitals (FMOs), aiding in understanding charge-transfer behavior. Solvent effects (e.g., PCM models) improve accuracy for polar aprotic solvents like DMSO. For π-conjugation analysis, Hückel’s rule or NBO analysis quantifies delocalization in the pyridine ring .

Advanced: What green chemistry approaches can optimize the synthesis of this compound?

- Catalyst recycling : Use immobilized Pd catalysts to reduce metal waste .

- Solvent-free reactions : Mechanochemical grinding (e.g., with ZnCl₂ as a Lewis acid catalyst) minimizes solvent use .

- Microwave-assisted synthesis : Reduces reaction time and energy consumption compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.